molecular formula C18H15NO2S2 B3756295 (Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

(Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

Cat. No.: B3756295
M. Wt: 341.5 g/mol
InChI Key: XZQRISJYRXCRHX-VKDWSQHSSA-N
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Description

(Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative featuring a 2-thioxothiazolidin-4-one core substituted with a furan-2-ylmethyl group at position 3 and an (E)-2-methyl-3-phenylallylidene moiety at position 4. The (E)-configured allylidene group introduces stereoelectronic effects that may influence its binding to biological targets, while the furan ring contributes to its aromatic and hydrogen-bonding capabilities.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c1-13(10-14-6-3-2-4-7-14)11-16-17(20)19(18(22)23-16)12-15-8-5-9-21-15/h2-11H,12H2,1H3/b13-10+,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQRISJYRXCRHX-VKDWSQHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α,β-unsaturated ketones under basic conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is being studied for its ability to inhibit the growth of various pathogens and cancer cell lines.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its antimicrobial and anticancer activities make it a candidate for drug development. Researchers are exploring its efficacy and safety in preclinical studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name & ID Core Structure Substituents Key Biological Activities Synthesis Method Reference
(Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one Thioxothiazolidin-4-one - 3-(Furan-2-ylmethyl)
- 5-((E)-2-methyl-3-phenylallylidene)
Potential antimicrobial/anticancer (inferred from analogs) Likely condensation of furan-2-ylmethyl rhodanine with (E)-2-methyl-3-phenylpropenal
(Z)-5-(4-ethoxybenzylidene)-2-thioxothiazolidin-4-one (Compound 8) Thioxothiazolidin-4-one - 5-(4-ethoxybenzylidene) Not explicitly stated; typical activities include enzyme inhibition Condensation of 4-ethoxybenzaldehyde with rhodanine in ethanol
(Z)-3-(benzo[d]thiazol-2-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one (A1) Thioxothiazolidin-4-one - 3-(Benzothiazolyl)
- 5-(4-nitrobenzylidene)
α-Amylase/α-glucosidase inhibition (IC₅₀: 12.3 µM) Condensation of nitrobenzaldehyde with benzothiazole-rhodanine
(Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one Thioxothiazolidin-4-one - 5-(3,4-dimethoxybenzylidene)
- 3-(tetrahydrothiophen)
Antimicrobial (MIC: 8 µg/mL vs. S. aureus), anticancer (IC₅₀: 15 µM vs. MCF-7), anti-inflammatory Multi-step synthesis involving tetrahydrothiophene substitution
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one Thioxothiazolidin-4-one - 5-(Benzoimidazolylmethylene)
- 3-(3-methoxyphenyl)
Anticancer via dual kinase inhibition (EGFR and VEGFR-2) Condensation of 3-methoxybenzaldehyde with 2-mercaptobenzimidazole
(Z)-2-(4-Fluorophenyl)-3-(furan-2-ylmethyl)-5-((E)-3-phenylallylidene)-imidazol-4-one (4k) Imidazol-4-one - 3-(Furan-2-ylmethyl)
- 5-(Phenylallylidene)
Antibacterial (MIC: 32 µg/mL vs. E. coli), antiadhesive Condensation of furan-2-ylmethyl imidazolone with cinnamaldehyde derivative

Key Comparative Insights

Structural Variations: The target compound is distinguished by its (E)-2-methyl-3-phenylallylidene group, which introduces steric bulk and π-conjugation compared to simpler benzylidene substituents (e.g., 4-ethoxybenzylidene in Compound 8 ).

Biological Activity Trends :

  • Electron-withdrawing groups (e.g., nitro in A1) correlate with enzyme inhibition, while methoxy or dimethoxy groups (e.g., in ) enhance antimicrobial and anti-inflammatory effects.
  • The allylidene moiety in the target compound may mimic natural substrates in enzyme-binding pockets, similar to (E)-3-phenylallylidene in imidazolone derivatives .

Synthesis Methods: Most analogs are synthesized via Knoevenagel condensation between a substituted aldehyde and a thioxothiazolidin-4-one precursor. The target compound likely follows this route using (E)-2-methyl-3-phenylpropenal.

Structure-Activity Relationships (SAR) :

  • Position 3 substituents : Bulky groups (e.g., tetrahydrothiophen in ) improve membrane permeability.
  • Position 5 substituents : Extended conjugated systems (e.g., allylidene) enhance π-π stacking with biological targets .

Biological Activity

The compound (Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and specific case studies highlighting its pharmacological effects.

Synthesis and Structural Characteristics

Thiazolidin-4-one derivatives are synthesized through various methods including condensation reactions involving thiourea and carbonyl compounds. The specific synthesis of this compound can be achieved via a multi-step process, often involving the formation of the thiazolidine ring followed by modifications to introduce the furan and phenyl groups.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds in this class have shown the ability to induce cell cycle arrest in cancer cells, particularly at the G1 or G2 phase.
  • Apoptosis Induction : Many thiazolidinones trigger apoptosis in cancer cells via intrinsic pathways, often involving mitochondrial dysfunction and activation of caspases .
  • Inhibition of Metastasis : Some derivatives have demonstrated potential in reducing metastatic behavior in cancer models by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .
StudyCompoundMechanismFindings
Various ThiazolidinonesCell Cycle ArrestInduced G1 arrest in breast cancer cells
Novel DerivativesApoptosisIncreased caspase activity in leukemia cells
Specific AnaloguesMMP InhibitionReduced invasion in melanoma models

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial activity of thiazolidinones against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting biofilm formation:

  • Biofilm Inhibition : Certain derivatives have shown significant inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa .
  • Bactericidal Effects : Compounds have demonstrated bactericidal activity at low concentrations, indicating their potential as effective antimicrobial agents .
StudyBacterial StrainMIC (µg/mL)Biofilm Reduction (%)
S. aureus0.561.34
P. aeruginosa125.462.69

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazolidinone derivatives revealed that compounds similar to this compound exhibited potent cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported an IC50 value indicating significant cytotoxicity at micromolar concentrations .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation, a thiazolidinone derivative demonstrated a marked reduction in leukocyte recruitment and pro-inflammatory cytokine levels when administered orally to mice subjected to an inflammatory challenge . This suggests that such compounds could offer therapeutic benefits in managing inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield?

Answer: The synthesis of thioxothiazolidinone derivatives typically involves condensation reactions under basic or acidic conditions. For example:

  • Base-mediated condensation : React 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one with an α,β-unsaturated aldehyde (e.g., (E)-2-methyl-3-phenylpropenal) in ethanol/methanol under reflux with NaOH/KOH as a base. Monitor progress via TLC (hexane/ethyl acetate 1:9) .
  • Acid-catalyzed approach : Use glacial acetic acid with anhydrous sodium acetate as a catalyst, refluxing for 7–12 hours. This method may improve regioselectivity for the (Z)-allylidene configuration .
    Key considerations :
  • Solvent polarity affects reaction kinetics. Polar aprotic solvents (e.g., THF) may enhance solubility of intermediates .
  • Purification via silica gel chromatography (hexane:ethyl acetate) or recrystallization (ethanol) is critical to isolate the pure (Z)-isomer .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

Answer:

  • X-ray crystallography : The gold standard for confirming (Z/E)-stereochemistry. Use SHELXL for refinement and WinGX/ORTEP for visualization . For example, similar compounds (e.g., (Z)-benzylidene derivatives) show distinct C=C bond distances (1.34–1.38 Å) and torsion angles in crystal structures .
  • NMR :
    • ¹H NMR : The (Z)-configuration of the allylidene group causes deshielding of the α-proton (δ 7.2–7.8 ppm) due to conjugation with the thioxo group.
    • ¹³C NMR : The carbonyl (C=O) resonates at ~170 ppm, while the thioxo (C=S) appears at ~195 ppm .
  • UV-Vis : Conjugated systems exhibit strong absorbance at 300–400 nm (π→π* transitions), with (Z)-isomers often showing hypsochromic shifts compared to (E)-isomers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations (B3LYP/6-31G* level) can model electron density distribution and frontier molecular orbitals (FMOs):
    • The LUMO of the thioxothiazolidinone ring is localized on the C=S and C=O groups, making it susceptible to nucleophilic attack at the C5 position .
    • Substituent effects: The furan-2-ylmethyl group donates electron density via resonance, reducing electrophilicity at C3 but enhancing stability of the (Z)-allylidene moiety .
  • Mechanistic validation : Compare calculated activation energies for proposed pathways (e.g., SN2 vs. radical mechanisms) with experimental kinetic data .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological target binding, based on similar thiazolidinones?

Answer:

  • Molecular docking : For hemoglobin subunits (a reported target of analogous compounds ), simulate binding using AutoDock Vina. Key interactions:
    • Hydrophobic contacts between the phenylallylidene group and heme pockets.
    • Hydrogen bonding between the thioxo group and Lys/Arg residues .
  • SAR trends :
    • Electron-withdrawing groups (e.g., -NO2) on the phenyl ring enhance antibacterial activity by increasing electrophilicity.
    • Bulky substituents (e.g., -CH3) may sterically hinder binding to flat active sites .

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Answer:

  • Case example : If X-ray data indicates a (Z)-configuration but NMR suggests (E), consider:
    • Dynamic effects : Rapid isomerization in solution may average NMR signals. Use variable-temperature NMR to detect frozen conformations .
    • Crystal packing forces : Intermolecular H-bonding (e.g., C=S⋯H-N) in the solid state may stabilize a less thermodynamically favorable isomer .
  • Validation strategies :
    • Compare experimental IR (C=S stretch at ~1200 cm⁻¹) with computed spectra.
    • Perform Hirshfeld surface analysis to quantify intermolecular interactions in the crystal .

Methodological Troubleshooting

Q. Why does the synthesis yield drop significantly when scaling up from milligram to gram quantities?

Answer:

  • Heat transfer inefficiency : At larger scales, uneven heating during reflux can cause side reactions (e.g., oxidation of the furan ring). Use a jacketed reactor with precise temperature control .
  • Purification challenges : Silica gel chromatography may become impractical. Switch to recrystallization (e.g., ethanol/water) or centrifugal partition chromatography .

Q. How can enantiomeric impurities be minimized during asymmetric synthesis?

Answer:

  • Chiral auxiliaries : Introduce a menthol or binaphthyl group at the C3 position to direct stereoselective allylidene formation, then cleave via hydrolysis .
  • Catalytic asymmetric synthesis : Use Cu(I)-bis(oxazoline) complexes to induce >90% ee in the (Z)-configuration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one
Reactant of Route 2
(Z)-3-(furan-2-ylmethyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

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